
1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols . These reactions are often carried out in a microwave oven to reduce reaction time and increase yield .
Industrial Production Methods
Industrial production of 1,4-oxazepine derivatives may involve large-scale cyclocondensation reactions using readily available precursors. The use of copper catalysis and 1,3-dipolar cycloaddition reactions are also common in industrial settings . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Oxazepine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine oxides.
Reduction: Reduction reactions can convert oxazepine derivatives into their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazepine oxides, amines, and various substituted oxazepine derivatives. These products have diverse applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
1,4-Oxazepine derivatives have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules.
Medicine: Some derivatives are used as antidepressants, antipsychotics, and histone deacetylase inhibitors.
Industry: They are employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-oxazepine derivatives varies depending on their specific application. For instance, as histone deacetylase inhibitors, they inhibit the deacetylation of histone proteins, leading to changes in gene expression . In the case of antipsychotic drugs like loxapine, the exact mode of action involves altering the excitability of subcortical inhibitory areas, resulting in calming effects and suppression of aggressive behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loxapine: An antipsychotic drug with a similar oxazepine scaffold.
Amoxapine: An antidepressant that shares the oxazepine core structure.
Sintamil: Another compound with an oxazepine motif used for its antidepressant properties.
Uniqueness
1,4-Oxazepine, hexahydro-7-methoxy-7-phenyl-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and phenylmethyl groups enhances its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
61004-93-1 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-benzyl-7-methoxy-7-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C19H23NO2/c1-21-19(18-10-6-3-7-11-18)12-13-20(14-15-22-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |
Clé InChI |
OSQOCWLXXLGVRV-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCN(CCO1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

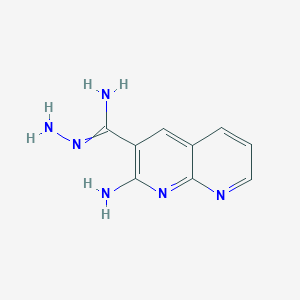
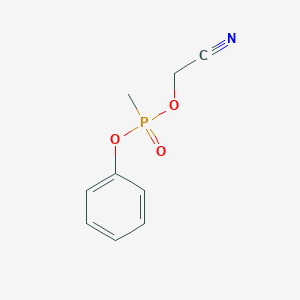
![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)

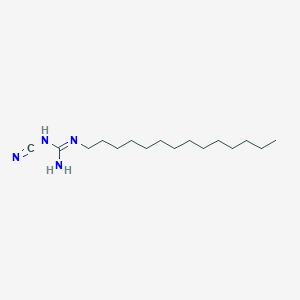
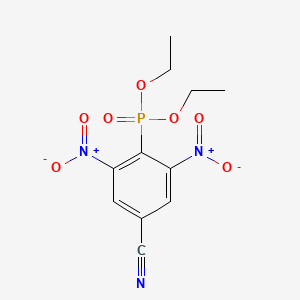

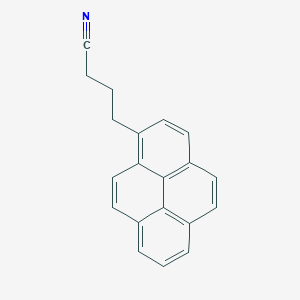
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
